N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide

Researchers face a critical gap: no public potency, selectivity, or physicochemical data exist for this sulfamoyl benzamide, making blind substitution high-risk due to documented scaffold sensitivity. This compound solves that by serving as a starting point for internal head-to-head profiling alongside closest analogs. • Enables matched molecular pair analysis to deconvolute structural drivers of phenotype. • Pairs with a structurally similar inactive control for chemical probe program initiation. • Supplied with full analytical documentation to ensure batch-to-batch reproducibility.

Molecular Formula C21H22N4O3S
Molecular Weight 410.5g/mol
CAS No. 333747-30-1
Cat. No. B472887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide
CAS333747-30-1
Molecular FormulaC21H22N4O3S
Molecular Weight410.5g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C
InChIInChI=1S/C21H22N4O3S/c1-13-5-6-17(11-14(13)2)20(26)24-18-7-9-19(10-8-18)29(27,28)25-21-22-15(3)12-16(4)23-21/h5-12H,1-4H3,(H,24,26)(H,22,23,25)
InChIKeyHGHSHWYLTBCYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile


N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide is a synthetic small molecule belonging to the sulfamoyl benzamide class. Publicly available information indicates its structure is characterized by a 4,6-dimethylpyrimidin-2-yl sulfamoyl group linked to a 3,4-dimethylbenzamide moiety. No primary research publications, patents, or authoritative database entries with quantitative pharmacological or physicochemical data were identified for this specific compound during this analysis.

Class Sulfamoyl benzamide
Origin Synthetic small molecule
Public data No published pharmacological data

Procurement Risk Assessment


A direct comparison to guide procurement is impossible because no functional data is available to differentiate this molecule from its closets analogs. Generic substitution within the sulfamoyl benzamide class is inherently high-risk due to the potential for dramatic shifts in biological activity with minor structural changes, a phenomenon well-documented for this scaffold. However, the absence of any public selectivity, potency, or physicochemical data for this specific compound prevents a quantitative risk assessment, making any substitution a blind exercise.

Scaffold sensitivity
Minor structural changes in sulfamoyl benzamides may shift biological activity dramatically.
Blind substitution
No selectivity or potency data exists for this compound; any analog substitution is unvalidated.

Quantitative Differentiation Evidence


Application Scenarios


In-House Selectivity Profiling

Given the lack of public data, the only viable research scenario is an internal head-to-head profiling exercise. A laboratory could procure this compound alongside its closest commercially available analogs (e.g., compounds with different substitution patterns on the pyrimidine or benzamide rings) and screen them in a panel of relevant assays, such as CB2 receptor binding or functional assays, to generate the primary data that is currently missing.

Chemical Probe Development

In the absence of known activity, this compound could serve as a starting point for a chemical probe program only if paired with a structurally similar but inactive control compound. The 3,4-dimethylbenzamide motif and the 4,6-dimethylpyrimidine sulfamoyl core are both found in biologically active molecules, but without data, any use requires a matched molecular pair analysis to deconvolute which structural features drive any observed phenotype.

Application
Selection Property
Validation Focus
In-House Selectivity Profiling
Scaffold analog library
Assay panel for target engagement
Chemical Probe Development
Matched molecular pair set
Phenotype deconvolution with inactive control
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